molecular formula C14H14N2O3 B267248 N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide

N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide

Cat. No. B267248
M. Wt: 258.27 g/mol
InChI Key: XZPBZQXHAUVMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide (ECAF) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. ECAF is a member of the furamide family of compounds and has been shown to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide is not fully understood, but it is thought to act as a positive allosteric modulator of ion channels and receptors. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to increase the activity of Kv1.3 by shifting the voltage dependence of channel activation to more negative potentials. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has also been shown to increase the activity of KCa3.1 by increasing the sensitivity of the channel to intracellular calcium.
Biochemical and Physiological Effects:
N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of T cell proliferation, the reduction of inflammation, and the modulation of neurotransmitter release. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to inhibit the proliferation of T cells by blocking the activity of Kv1.3, which is required for T cell activation. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has also been shown to reduce inflammation by inhibiting the activity of KCa3.1, which is involved in the activation of immune cells. Finally, N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to modulate neurotransmitter release by binding to the adenosine A2A receptor and the cannabinoid CB1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide in lab experiments is its specificity for ion channels and receptors. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to have a high degree of selectivity for Kv1.3 and KCa3.1, making it a useful tool for studying the activity of these channels in vitro. However, one limitation of using N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide is its relatively low potency. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has an EC50 value in the micromolar range, which may limit its usefulness in experiments requiring high potency compounds.

Future Directions

There are several future directions for research on N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of more potent analogs of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide that could be used as therapeutic agents. Another area of interest is the study of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide in animal models of disease, such as multiple sclerosis and Parkinson's disease. Finally, the development of new methods for the synthesis of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide could lead to more efficient production of the compound and its analogs.

Synthesis Methods

The synthesis of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide involves the reaction of 3-(ethylamino)benzoic acid with furan-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide is typically around 50%, and the purity of the compound can be confirmed using NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymes. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide has also been shown to bind to the adenosine A2A receptor and the cannabinoid CB1 receptor, suggesting potential therapeutic applications in the treatment of neurological disorders.

properties

Product Name

N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-2-15-13(17)10-5-3-6-11(9-10)16-14(18)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18)

InChI Key

XZPBZQXHAUVMRJ-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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